4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride
Description
4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of adamantyl and benzenesulfonyl chloride groups, making it a subject of interest in synthetic chemistry and material science.
Properties
IUPAC Name |
4-[3-(4-chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2O4S2/c1-15-5-21(6-16(2)23(15)33(27,29)30)25-10-19-9-20(11-25)13-26(12-19,14-25)22-7-17(3)24(18(4)8-22)34(28,31)32/h5-8,19-20H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHEIINGFQMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C(=C5)C)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfonyl chloride groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry .
Scientific Research Applications
4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl chloride groups. These interactions can lead to the inhibition or activation of biological pathways, making it a valuable tool in biochemical research. The adamantyl group provides additional stability and lipophilicity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylbenzenesulfonyl chloride
- 4-Chlorosulfonyl-3,5-dimethylphenyladamantane
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
Uniqueness
4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride stands out due to its unique combination of structural features, including the adamantyl group and multiple sulfonyl chloride groups. This combination provides enhanced stability, reactivity, and potential for diverse applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
